(1R,2S)-2-tert-Butylcyclohexanamine
Description
(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine compound with a unique stereochemistry
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYTUFUSXAMSQK-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361537 | |
| Record name | ST036708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14765-34-5 | |
| Record name | ST036708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-tert-Butylcyclohexanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-tert-butylcyclohexanone with a chiral borane complex can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-tert-Butylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
1.1. Precursor for Edoxaban
One of the most significant applications of (1R,2S)-2-tert-Butylcyclohexanamine is its role as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is used as an oral anticoagulant. The synthesis of Edoxaban involves the transformation of this compound into various derivatives through a series of chemical reactions, showcasing its importance in pharmaceutical development .
1.2. Synthesis Methodology
Recent patents have described improved methods for synthesizing this compound with higher yields and purities. For instance, the use of neutral forms of starting reagents has been shown to enhance reaction efficiency and reduce viscosity issues during synthesis, which are common challenges in industrial applications .
2.1. Chemical Structure and Properties
The compound has distinct chemical properties that contribute to its utility:
- Molecular Formula: CHN
- Molecular Weight: 191.29 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
These properties facilitate its use in various chemical reactions essential for drug synthesis.
2.2. Toxicological Profile
While this compound is utilized in pharmaceutical applications, it is essential to consider its safety profile. The compound is reported to be toxic if ingested or inhaled and poses risks to aquatic life . Proper handling and disposal measures are crucial to mitigate these risks.
3.1. Synthesis of Edoxaban Derivatives
A notable case study involves the application of this compound in synthesizing various Edoxaban derivatives. The synthetic route typically includes:
- Formation of carbamate derivatives from this compound.
- Subsequent reactions leading to functionalized pyridine compounds.
- Final coupling reactions to yield Edoxaban.
This method demonstrates the versatility of this compound as a building block for complex molecules used in therapeutic applications.
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Carbamate Formation | This compound + Isocyanate | 85% |
| 2 | Pyridine Functionalization | Carbamate + Pyridine Derivative | 90% |
| 3 | Coupling Reaction | Final Intermediate + Coupling Agent | 95% |
Mechanism of Action
The mechanism of action of (1R,2S)-2-tert-Butylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Shares similar stereochemistry but differs in the presence of a phenyl group instead of a tert-butyl group.
(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral amine with different substituents and applications.
Uniqueness
(1R,2S)-2-tert-Butylcyclohexanamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Biological Activity
(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine with potential applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article provides a detailed overview of the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic effects.
- IUPAC Name : this compound
- Molecular Formula : C10H21N
- CAS Number : 13491-79-7
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
1. Toxicity Studies
Toxicological assessments are critical for determining the safety profile of this compound. Various studies have indicated that this compound exhibits low toxicity levels.
- Acute Toxicity : The compound is classified as harmful if swallowed but does not present significant acute toxicity in standard tests .
- Genotoxicity : Evaluations using the Ames test indicate that this compound does not exhibit mutagenic properties in bacterial systems .
| Study Type | Result |
|---|---|
| Ames Test | Non-mutagenic |
| Genotoxicity Assay | No significant increase in revertant colonies |
2. Reproductive and Developmental Toxicity
Research has shown that this compound does not pose a significant risk for reproductive or developmental toxicity. In studies compliant with Good Laboratory Practices (GLP), no adverse effects were observed on reproductive parameters or fetal development .
3. Pharmacological Potential
The compound's structural characteristics suggest potential pharmacological applications. Its amine group can interact with various biological targets, potentially leading to therapeutic effects.
Case Studies and Research Findings
A review of current literature reveals limited but promising findings regarding the biological activity of this compound:
- A study conducted on cyclohexylamines indicated that structural modifications significantly affect their biological properties. The introduction of tert-butyl groups was associated with altered pharmacokinetics and receptor binding profiles .
- Another research effort highlighted the importance of stereochemistry in determining the biological activity of amines. The chiral nature of this compound may influence its interaction with biological systems differently compared to its enantiomers .
Q & A
Q. What are the common synthetic routes for (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone intermediates using chiral catalysts (e.g., oxazaborolidines) can yield the desired stereochemistry . Characterization via chiral HPLC (e.g., using a Chiralpak® column) or optical rotation measurements is critical to confirm enantiomeric purity. For new compounds, elemental analysis, / NMR, and high-resolution mass spectrometry (HRMS) must accompany synthetic protocols to validate identity .
Q. How should researchers characterize the stereochemical configuration of (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can infer spatial relationships between substituents. Comparative analysis of experimental and calculated electronic circular dichroism (ECD) spectra is also effective for stereochemical assignment .
Q. What are the key challenges in purifying (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine, and how can they be addressed?
- Methodological Answer : The bulky <i>tert</i>-butyl group may hinder crystallization. Gradient recrystallization using mixed solvents (e.g., hexane/ethyl acetate) or chromatographic methods (e.g., flash chromatography with silica gel) can improve purity. Monitoring via TLC or GC-MS ensures removal of diastereomeric byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselective synthesis of (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, lower temperatures may favor kinetic control, enhancing stereoselectivity. Statistical tools (e.g., ANOVA) can identify significant factors. Validate optimized conditions with ≥3 independent replicates .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Re-examine computational parameters (e.g., DFT functional choice, solvation models). Cross-validate with experimental kinetics (e.g., Arrhenius plots) or isotopic labeling studies. Discrepancies may arise from unaccounted steric effects due to the <i>tert</i>-butyl group, necessitating force-field adjustments in simulations .
Q. What strategies are effective for analyzing trace impurities in (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine samples?
- Methodological Answer : Employ LC-MS/MS with a high-sensitivity ion trap or Q-TOF detector to identify impurities at <0.1% levels. Compare fragmentation patterns with reference standards. For quantification, use external calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects .
Q. How can researchers validate the biological activity of derivatives without commercial standards?
- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement. For chiral derivatives, synthesize both enantiomers and compare activities. Report dose-response curves (IC/EC) with 95% confidence intervals to ensure reproducibility .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed in publications?
- Methodological Answer : Re-run spectra under identical conditions (e.g., same solvent, temperature). If discrepancies persist, consult crystallographic data or independent spectral databases (e.g., NIST Chemistry WebBook). Acknowledge limitations in the discussion section and propose hypotheses (e.g., dynamic rotational barriers) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
